Cas no 93885-06-4 (methyl 3-oxo-2-(trifluoromethyl)butanoate)

Methyl 3-oxo-2-(trifluoromethyl)butanoate is a fluorinated ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive β-keto ester moiety adjacent to a trifluoromethyl group, enhancing its utility in nucleophilic and electrophilic reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry. This compound is particularly useful in the synthesis of fluorinated heterocycles and as a building block for agrochemicals. Its ester functionality allows for further derivatization under mild conditions. High purity grades ensure consistent performance in demanding synthetic processes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong bases.
methyl 3-oxo-2-(trifluoromethyl)butanoate structure
93885-06-4 structure
Product name:methyl 3-oxo-2-(trifluoromethyl)butanoate
CAS No:93885-06-4
MF:C6H7F3O3
MW:184.113192796707
CID:4341299
PubChem ID:13332033

methyl 3-oxo-2-(trifluoromethyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-oxo-2-(trifluoromethyl)-, methyl ester
    • methyl 3-oxo-2-(trifluoromethyl)butanoate
    • PXWIRYYZPASCQB-UHFFFAOYSA-N
    • EN300-116641
    • methyl3-oxo-2-(trifluoromethyl)butanoate
    • SCHEMBL18643739
    • 93885-06-4
    • AKOS018116229
    • TDA88506
    • CS-0223787
    • MFCD21950419
    • Inchi: InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3
    • InChI Key: PXWIRYYZPASCQB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 184.03472857Da
  • Monoisotopic Mass: 184.03472857Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 154.6±35.0 ºC (760 Torr),
  • Flash Point: 46.7±20.8 ºC,
  • Solubility: Slightly soluble (10 g/l) (25 º C),

methyl 3-oxo-2-(trifluoromethyl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM419317-500mg
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%+
500mg
$696 2022-11-27
Enamine
EN300-116641-2.5g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
2.5g
$1594.0 2023-02-18
Chemenu
CM419317-1g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%+
1g
$884 2022-11-27
Enamine
EN300-116641-2500mg
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95.0%
2500mg
$1594.0 2023-10-03
1PlusChem
1P01A2RP-100mg
Methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
100mg
$349.00 2025-03-04
Aaron
AR01A301-100mg
Methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
100mg
$413.00 2025-02-09
Aaron
AR01A301-1g
Methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
1g
$1143.00 2025-03-29
Aaron
AR01A301-5g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
5g
$3270.00 2024-07-18
A2B Chem LLC
AV48965-5g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
5g
$2520.00 2024-07-18
1PlusChem
1P01A2RP-5g
methyl 3-oxo-2-(trifluoromethyl)butanoate
93885-06-4 95%
5g
$2979.00 2024-04-19

Additional information on methyl 3-oxo-2-(trifluoromethyl)butanoate

Introduction to Methyl 3-Oxo-2-(Trifluoromethyl)Butanoate (CAS No. 93885-06-4)

Methyl 3-oxo-2-(trifluoromethyl)butanoate, identified by the CAS registry number 93885-06-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as methyl 3-oxo-2-trifluoromethylbutanoate, is a derivative of butanoic acid with a trifluoromethyl group at the second carbon and an oxo group at the third carbon. Its structure makes it a versatile building block for various chemical reactions and applications.

The compound's unique structure, featuring both a ketone group and a trifluoromethyl group, contributes to its reactivity and stability. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties, making it a valuable component in the synthesis of complex molecules. Recent studies have highlighted its role in the development of bioactive compounds, such as antibiotics and antiviral agents, due to its ability to participate in key biochemical pathways.

One of the most notable applications of methyl 3-oxo-2-(trifluoromethyl)butanoate is in the synthesis of β-lactam antibiotics. The compound serves as an intermediate in the production of cephalosporins and other related drugs. Its ability to undergo nucleophilic attacks at the carbonyl group makes it an ideal precursor for constructing these essential medicinal compounds. Researchers have also explored its potential in the development of novel anti-cancer agents, where its reactivity with nucleophiles can lead to the formation of bioactive intermediates.

Recent advancements in synthetic methodologies have further expanded the utility of methyl 3-oxo-2-(trifluoromethyl)butanoate. For instance, its use in click chemistry reactions has enabled the rapid assembly of complex molecular architectures. The compound's compatibility with various coupling reagents and catalysts has made it a preferred choice for researchers working on drug discovery and materials synthesis.

In terms of physical properties, methyl 3-oxo-2-(trifluoromethyl)butanoate exhibits a melting point of approximately -7°C and a boiling point around 115°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also relatively stable under normal storage conditions, though it may degrade upon prolonged exposure to light or strong oxidizing agents.

The synthesis of methyl 3-oxo-2-(trifluoromethyl)butanoate typically involves multi-step processes that incorporate fluorination techniques. One common approach involves the oxidation of an appropriate alcohol derivative followed by esterification to yield the final product. Researchers have also explored alternative routes using transition metal catalysts to enhance reaction efficiency and selectivity.

From an environmental standpoint, methyl 3-oxo-2-(trifluoromethyl)butanoate has shown minimal toxicity in acute exposure studies, though chronic effects require further investigation. Its biodegradability under aerobic conditions suggests that it poses limited risks to aquatic ecosystems when properly managed.

In conclusion, methyl 3-oxo-2-(trifluoromethyl)butanoate (CAS No. 93885-06-4) is a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity continue to make it a focal point for researchers seeking innovative solutions in chemical synthesis and drug development.

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(CAS:93885-06-4)methyl 3-oxo-2-(trifluoromethyl)butanoate
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